N-(2,4-dimethylphenyl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(2,4-dimethylphenyl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound. Compounds of this nature often find applications in various fields such as medicinal chemistry, materials science, and industrial chemistry due to their unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic synthesis. The process may include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.
Attachment of the sulfanyl group:
Acetamide formation: The final step involves the acylation of the intermediate compound to form the acetamide derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazole ring or other functional groups, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may have applications in:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient due to its structural features.
Materials Science: Use in the development of novel materials with specific properties.
Industrial Chemistry: Application in the synthesis of other complex organic compounds or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar compounds may include other triazole derivatives or acetamide compounds. Compared to these, N-(2,4-dimethylphenyl)-2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may offer unique properties such as enhanced stability, specific reactivity, or improved biological activity.
List of Similar Compounds
- 1,2,4-Triazole derivatives
- Sulfanyl acetamide compounds
- Aromatic acetamides
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
Molecular Formula |
C24H28N4OS |
---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H28N4OS/c1-4-28-23(20-11-10-18-7-5-6-8-19(18)14-20)26-27-24(28)30-15-22(29)25-21-12-9-16(2)13-17(21)3/h9-14H,4-8,15H2,1-3H3,(H,25,29) |
InChI Key |
AFPYRGOFEHWCIE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)C)C)C3=CC4=C(CCCC4)C=C3 |
Origin of Product |
United States |
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